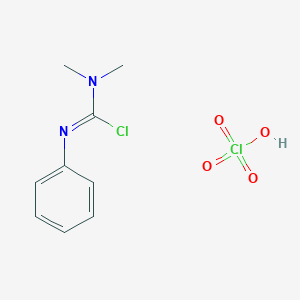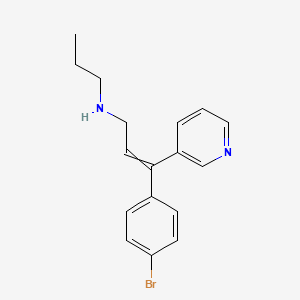
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine is a chemical compound that features a bromophenyl group, a pyridinyl group, and a prop-2-en-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, pyridine-3-carboxaldehyde, and propylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-one.
Reductive Amination: The intermediate is then subjected to reductive amination with propylamine in the presence of a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be employed in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Zimelidine: 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, an antidepressant introduced in 1983.
Other Pyridinyl Compounds: Various pyridinyl derivatives with similar structural motifs.
Uniqueness
3-(4-Bromophenyl)-N-propyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
73492-03-2 |
|---|---|
分子式 |
C17H19BrN2 |
分子量 |
331.2 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-N-propyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C17H19BrN2/c1-2-10-19-12-9-17(15-4-3-11-20-13-15)14-5-7-16(18)8-6-14/h3-9,11,13,19H,2,10,12H2,1H3 |
InChI 键 |
VZQDACWJFARSHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



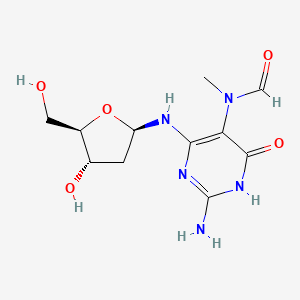
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
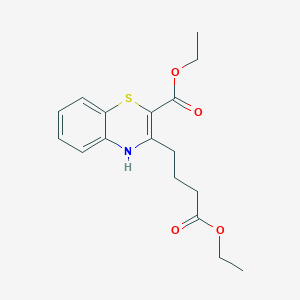
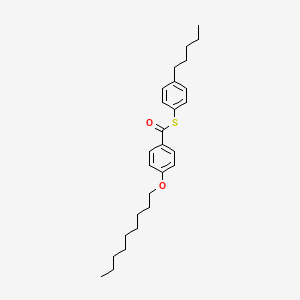
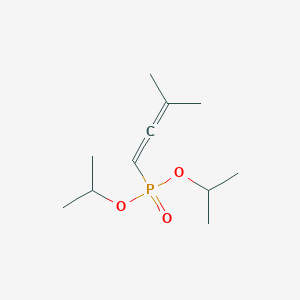


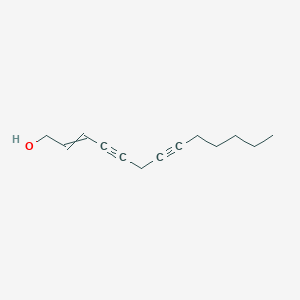

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)

